molecular formula C19H25NO7 B3005591 (S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate CAS No. 630128-01-7

(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate

Cat. No.: B3005591
CAS No.: 630128-01-7
M. Wt: 379.409
InChI Key: MMMPGIMOTPAINZ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines . The Boc group is stable to most nucleophiles and bases, but can be removed under acidic conditions .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups, including a benzyl group, a Boc-protected amino group, and a 4-oxohexanedioate group. These groups can participate in a variety of chemical reactions .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, which can then free the amine to participate in further reactions . The carboxylic acid esters could be hydrolyzed under acidic or basic conditions to give carboxylic acids.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of polar groups like the Boc-protected amino group and the 4-oxohexanedioate group would likely make the compound soluble in polar solvents .

Scientific Research Applications

  • Synthesis Techniques : The compound has been used in the efficient synthesis of various derivatives, demonstrating its utility in organic synthesis (Koseki, Yamada, & Usuki, 2011).

  • Polymer Science : It plays a role in the synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups, indicating its importance in the development of hydrophilic aliphatic polyesters (Trollsås et al., 2000).

  • Amino-Protecting Groups : The compound is involved in the synthesis of tert-butoxycarbonyl- and benzyloxycarbonyl-modified monomers, which are crucial for developing new amino-protecting groups (Rehse & Ritter, 1989).

  • Organic Chemistry : Its derivatives have been used to study the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines, contributing to a better understanding of organic reaction mechanisms (Ravikumar et al., 2015).

  • Pharmaceutical Intermediate Synthesis : The compound has been used in the synthesis of 2-[N-(tert-Butoxycarbonyl)amino]-4-pyridinecarbaldehyde, a versatile pharmaceutical intermediate, demonstrating its applicability in medicinal chemistry (BerlinMichael et al., 2007).

  • Crystal Structure Analysis : It has been utilized in crystal structure studies to understand the conformational aspects of certain compounds, which is vital for the development of new materials and drugs (Jankowska et al., 2002).

  • Synthesis of Pseudosaccharides : The compound has been used in the synthesis of N-benzyl-N-methyl-2-cyclohepten-1-amine and tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate, leading to the formation of new pseudosaccharides (Larin, Kochubei, & Atroshchenko, 2014).

  • Peptide Synthesis : Its role in the synthesis of polymers with amino acid moieties and its application in peptide synthesis and materials science has been explored (Qu, Sanda, & Masuda, 2009).

  • Large-Scale Preparation : The compound has been used in the large-scale preparation of related compounds from L-aspartic acid, highlighting its scalability and industrial relevance (Yoshida et al., 1996).

  • Chiroptical Properties : The compound's derivatives have been studied for their chiroptical properties, which are important for the development of asymmetric synthesis methods (Tang, Volkman, & Ellman, 2001).

  • Functional Material Synthesis : It has been employed in the preparation of water-soluble amino acid derivatives of syndiotactic poly(2-methylallyl alcohol), which is significant in the field of functional materials (Dernst & Klesper, 1986).

  • Structural Modification of Anthracyclines : The compound has been synthesized for use in the structural modification of anthracyclines, which are important in medicinal chemistry (González et al., 1992).

Mechanism of Action

Target of Action

The compound contains a tert-butyloxycarbonyl (boc) group, which is commonly used in organic synthesis for the protection of amino groups .

Mode of Action

The compound interacts with its targets through the Boc group. The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The compound likely participates in biochemical pathways involving amino acids and peptides, given the presence of the Boc group. The Boc group can be selectively removed to expose the amino group, which can then interact with other molecules in the pathway .

Result of Action

The result of the compound’s action would depend on the specific biochemical pathway in which it is involved. In general, the removal of the Boc group would allow the amino group to participate in subsequent reactions, potentially leading to the synthesis of new compounds .

Action Environment

The action of (S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved using oxalyl chloride in methanol under room temperature conditions . Additionally, the compound’s stability and reactivity can be affected by factors such as pH, temperature, and the presence of other reactive species in the environment.

Properties

IUPAC Name

1-O-benzyl 6-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO7/c1-19(2,3)27-18(24)20-15(10-14(21)11-16(22)25-4)17(23)26-12-13-8-6-5-7-9-13/h5-9,15H,10-12H2,1-4H3,(H,20,24)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMPGIMOTPAINZ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.